Ethyl 3-(piperidin-4-yl)propanoate
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Overview
Description
Ethyl 3-(piperidin-4-yl)propanoate: is a chemical compound with the molecular formula C10H19NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(piperidin-4-yl)propanoate typically involves the reaction of piperidine with ethyl acrylate under specific conditions. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(piperidin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 3-(piperidin-4-yl)propanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 3-(piperidin-4-yl)propanoate involves its interaction with specific molecular targets. For example, it can bind to DNA via intercalation, disrupting the normal function of the DNA and leading to various biological effects . The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
- Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
- Ethyl 2-(3-(6-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
- Ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate .
Uniqueness: Ethyl 3-(piperidin-4-yl)propanoate is unique due to its specific structure, which includes a piperidine ring and an ester functional group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
Ethyl 3-(piperidin-4-yl)propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
This compound is characterized by its piperidine moiety, which contributes to its pharmacological properties. The compound has the molecular formula C13H17N1O2 and a molecular weight of approximately 221.73 g/mol. Its structure allows for interactions with various biological targets, making it a versatile compound in drug design.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including:
- Enzymes : It may act as an inhibitor or activator, modulating enzyme activity and influencing biochemical pathways.
- Receptors : The compound has been studied for its binding affinity to neurotransmitter receptors, particularly those involved in the central nervous system (CNS), such as acetylcholine and dopamine receptors.
- DNA Interaction : Some studies suggest that this compound can intercalate with DNA, potentially disrupting normal cellular functions.
1. Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial properties against various pathogens. It has been tested for efficacy against bacteria and viruses, showing promising results in inhibiting growth and replication.
2. Anti-inflammatory Effects
Certain derivatives of this compound have demonstrated the ability to reduce inflammation markers in biological assays, indicating potential use in treating inflammatory conditions.
3. Neuropharmacological Effects
This compound has been investigated for its antidepressant and analgesic properties. Studies suggest that it modulates neurotransmitter levels, providing pain relief through central nervous system pathways.
4. Anticancer Activity
Preliminary studies have shown that this compound may have anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals notable differences in biological activity:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 3-(pyridin-4-yl)propanoate | Structure not shown | Exhibits strong anti-cancer activity |
Ethyl 3-(morpholin-4-yl)propanoate | Structure not shown | Known for neuroprotective properties |
Ethyl 3-(pyrrolidin-4-yl)propanoate | Structure not shown | Potential applications in pain management |
These comparisons highlight the unique structural features of this compound that contribute to its varied biological activities.
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Neuropharmacological Study : A study investigated the antidepressant effects of this compound in animal models, demonstrating significant reductions in depressive-like behaviors through modulation of serotonin levels.
- Antimicrobial Efficacy : In vitro studies assessed the antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at varying concentrations.
- Anti-inflammatory Research : Clinical trials evaluated the anti-inflammatory effects in models of arthritis, revealing a reduction in inflammatory markers and improved mobility.
Properties
IUPAC Name |
ethyl 3-piperidin-4-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h9,11H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMFMSVBWJZLBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434108 |
Source
|
Record name | ethyl 3-piperidin-4-ylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71879-55-5 |
Source
|
Record name | ethyl 3-piperidin-4-ylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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